Dexelvucitabine

HIV-1 drug resistance M184V mutation nucleoside reverse transcriptase inhibitor

Dexelvucitabine (DFC, Reverset) is a nucleoside reverse transcriptase inhibitor essential for HIV-1 resistance research. It retains activity against viruses with common M184V and thymidine analog mutations, making it a critical comparator for novel inhibitors. Crucial for metabolic interaction and non-canonical resistance studies. Source high-purity material for reproducible results in pharmacodynamics and mechanistic investigations.

Molecular Formula C9H10FN3O3
Molecular Weight 227.19 g/mol
CAS No. 134379-77-4
Cat. No. B1670336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexelvucitabine
CAS134379-77-4
Synonyms2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine
2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro-
4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one
ACH-126-443
beta-L-Fd4C
dexelvucitabine
DPC 817
DPC-817
DPC817
elvucitabine
INCB-8721
Reverset
YZ-817
Molecular FormulaC9H10FN3O3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
InChIKeyHSBKFSPNDWWPSL-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexelvucitabine CAS 134379-77-4: Procurement Overview for a Cytidine Analog NRTI in Antiviral Research


Dexelvucitabine (DFC, RVT, d-d4FC) is a cytidine nucleoside analog that functions as a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated in vitro activity against human immunodeficiency virus type 1 (HIV-1) and human hepatitis B virus (HBV) [1]. This compound is a 2′-deoxycytidine antiretroviral agent that incorporates a fluorine at the 5-position of the cytosine base, a structural feature distinguishing it from lamivudine (3TC) and emtricitabine (FTC). Dexelvucitabine exists as the biologically active D-enantiomer and is capable of inhibiting viral replication in both wild-type and drug-resistant HIV-1 isolates, including those harboring the M184V mutation and thymidine analog mutations (TAMs) [2].

Why Dexelvucitabine Cannot Be Substituted with Lamivudine or Emtricitabine in Resistance Research


Substitution of dexelvucitabine with other cytidine analog NRTIs is scientifically invalid due to profound differences in resistance profiles and metabolic drug-drug interactions. Lamivudine and emtricitabine show markedly reduced susceptibility against HIV-1 isolates harboring the M184V mutation in reverse transcriptase, with lamivudine exhibiting over 100-fold reduced activity [1]. In contrast, dexelvucitabine retains inhibitory activity against M184V-containing viruses [2]. Furthermore, co-administration of dexelvucitabine with lamivudine results in a significant metabolic interaction whereby high concentrations of lamivudine (33.3–100 μM) reduce the intracellular levels of the active dexelvucitabine triphosphate (DFC-TP) metabolite by 88–94% in human cells [3]. This antagonistic intracellular pharmacology renders the compounds non-interchangeable and necessitates distinct experimental design considerations.

Dexelvucitabine Quantitative Evidence Guide: Comparator-Based Differentiation Metrics


Dexelvucitabine Retains Activity Against M184V Mutant HIV-1

Dexelvucitabine demonstrates retained antiviral activity against HIV-1 variants containing the M184V mutation in viral polymerase, a key resistance mutation that confers high-level resistance to lamivudine and emtricitabine [1]. While lamivudine susceptibility is reduced by over 100-fold in M184V mutants, dexelvucitabine is characterized as a 'powerful agent against HIV-1-resistant viruses containing a thymidine analog and/or M184V mutation' [2]. The compound's D-enantiomer configuration and 5-fluorocytidine structure enable binding to the M184V-mutated reverse transcriptase active site that is inaccessible to lamivudine .

HIV-1 drug resistance M184V mutation nucleoside reverse transcriptase inhibitor cross-resistance profiling

Clinical Hyperlipasemia Incidence: Dexelvucitabine Versus Lamivudine in Phase IIb

In a Phase IIb clinical trial, dexelvucitabine treatment was associated with a 40% incidence of grade 4 hyperlipasemia, including one case of pancreatitis [1]. This finding led to the discontinuation of drug development on April 3, 2006 [2]. In contrast, lamivudine has an extensive clinical safety record with pancreatic adverse events reported only rarely and not as a class-defining toxicity signal [3]. This differential toxicity profile represents a critical procurement consideration for researchers utilizing dexelvucitabine as a reference compound to model NRTI-associated mitochondrial or pancreatic toxicity mechanisms.

HIV clinical trial NRTI toxicity hyperlipasemia pancreatic safety

Oral Half-Life of Dexelvucitabine in Woodchucks: Extended Beyond Lamivudine

Following oral administration in woodchucks, dexelvucitabine exhibits a half-life of 10.75 hours, compared to 4.71 hours after intravenous administration, indicating a favorable oral pharmacokinetic profile in this HBV animal model [1]. For comparison, lamivudine's half-life in woodchucks is reported as 2.5–3 hours, while in humans lamivudine has a terminal elimination half-life of 5–7 hours [2]. The extended oral half-life of dexelvucitabine in this preclinical HBV model suggests prolonged intracellular retention of the active triphosphate metabolite and potentially sustained antiviral pressure.

NRTI pharmacokinetics oral half-life woodchuck model HBV antiviral research

Metabolic Antagonism: Dexelvucitabine Triphosphate Reduction by Lamivudine Co-Exposure

Co-incubation of radiolabeled dexelvucitabine with lamivudine at high concentrations (33.3–100 μM) resulted in a marked decrease in intracellular dexelvucitabine triphosphate (DFC-TP) levels by 88% in CEM T-cell lymphoma cells and 94% in primary human peripheral blood mononuclear (PBM) cells [1]. This metabolic antagonism occurs via competition for the same intracellular phosphorylation pathway, as both compounds are 2′-deoxycytidine analogs that require activation by deoxycytidine kinase [2]. In contrast, coincubation of radiolabeled lamivudine with dexelvucitabine at concentrations up to 33.3 μM did not reduce lamivudine triphosphate levels, indicating unidirectional metabolic interference [1].

NRTI drug-drug interaction intracellular pharmacology triphosphate metabolism combination antiretroviral therapy

Dexelvucitabine Induces Novel S68 Deletion in HIV-1 Reverse Transcriptase

In vitro selection with dexelvucitabine in HIV-1 LAI-infected primary human lymphocytes produced a novel AGT deletion at codon 68 (S68Δ) of reverse transcriptase, both alone and in combination with other mutations [1]. This mutation pattern is distinct from the classical M184V/I mutations typically selected by lamivudine and emtricitabine [2]. The S68 deletion represents a unique resistance pathway not observed with other cytidine analog NRTIs, highlighting the distinct selective pressure exerted by the 5-fluorocytidine moiety of dexelvucitabine compared to the unmodified cytidine of lamivudine and emtricitabine.

HIV-1 resistance evolution reverse transcriptase mutations NRTI selection pressure novel deletion variants

Combination with Lamivudine Produces Additive-to-Synergistic Anti-HIV-1 Effects Despite Metabolic Antagonism

When dexelvucitabine and lamivudine were combined in primary human peripheral blood mononuclear (PBM) cells infected with HIV-1 strain LAI, the interaction resulted in additive-to-synergistic antiviral effects [1]. This finding is notable because it demonstrates that the pronounced metabolic antagonism at the triphosphate level (88–94% reduction in DFC-TP) does not fully abrogate the combined antiviral activity at the viral replication endpoint. The additive-to-synergistic interaction contrasts with the antagonism that might be predicted solely from intracellular pharmacology data, suggesting a more complex relationship between triphosphate pool dynamics and viral suppression.

NRTI combination therapy HIV-1 drug synergy additive antiviral effect PBM cell assay

Procurement-Guided Research Applications for Dexelvucitabine


Reference Compound for M184V Cross-Resistance Profiling

Dexelvucitabine serves as a critical comparator for laboratories evaluating novel reverse transcriptase inhibitors against drug-resistant HIV-1 variants. Unlike lamivudine and emtricitabine, which lose activity against M184V mutants (>100-fold reduced susceptibility), dexelvucitabine retains inhibitory capacity against these clinically relevant resistant isolates [1]. Researchers procuring dexelvucitabine for resistance panels can establish differential activity benchmarks that discriminate between M184V-susceptible and M184V-resistant inhibitor classes.

Positive Control for NRTI-Associated Pancreatic Toxicity and Mitochondrial Dysfunction Models

The well-characterized 40% incidence of grade 4 hyperlipasemia observed in dexelvucitabine Phase IIb trials provides a robust positive control for investigators studying NRTI-induced pancreatic toxicity and mitochondrial DNA polymerase gamma inhibition [1]. Dexelvucitabine can be employed in in vitro pancreatic cell models (e.g., AR42J acinar cells) and in vivo toxicity studies as a reference NRTI with documented pancreatic safety signal, enabling direct comparison with less toxic NRTIs such as lamivudine and tenofovir.

Probe for Investigating Alternative HIV-1 RT Resistance Pathways

The unique selection of the S68Δ deletion in HIV-1 reverse transcriptase under dexelvucitabine pressure establishes this compound as a specialized tool for exploring non-canonical NRTI resistance mechanisms [1]. Researchers can employ dexelvucitabine in serial passage experiments to generate and characterize the S68Δ variant, which differs from the extensively studied M184V pathway. This application is particularly relevant for structural biology investigations of RT active site conformations and for resistance surveillance programs seeking to identify emerging mutations.

Tool Compound for Studying NRTI Intracellular Metabolic Antagonism

The direct, quantitative demonstration that lamivudine co-exposure reduces dexelvucitabine triphosphate levels by 88–94% in human cells positions dexelvucitabine as an essential tool for investigating intracellular NRTI competition and phosphorylation pathway saturation [1]. Researchers can use dexelvucitabine in combination with other 2′-deoxycytidine analogs (lamivudine, emtricitabine) to dissect the role of deoxycytidine kinase kinetics in determining antiviral efficacy and to model scenarios where combination therapy may be confounded by metabolic interference.

Extended Half-Life NRTI for HBV Research in Woodchuck Models

For investigators utilizing the woodchuck hepatitis virus (WHV) model as a surrogate for human HBV infection, dexelvucitabine's 10.75-hour oral half-life represents a significant pharmacokinetic advantage over lamivudine (2.5–3 hours in woodchucks) [1]. This extended half-life supports once-daily dosing regimens in woodchuck studies and provides sustained antiviral pressure that may be advantageous for evaluating viral suppression durability and resistance emergence under conditions of prolonged NRTI exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexelvucitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.